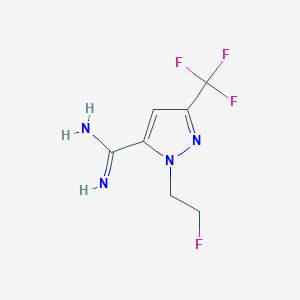
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide (FTCM) is a small molecule, which belongs to the pyrazole class of compounds. It has unique properties that make it an attractive target for various applications in the scientific and medical fields. The molecule has been studied extensively and has been found to possess a range of biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties. In addition, FTCM has been used in the synthesis of other compounds, such as polymers, and as a reagent in organic synthesis.
Applications De Recherche Scientifique
Fluorescent Molecules and Bioactive Compounds
Fluorescence Applications : Some fluorinated pyrazole derivatives have been identified as novel fluorescent molecules. These compounds exhibit strong fluorescence intensity, making them attractive fluorophores for various applications, including biological labeling and imaging. The enhanced fluorescence is attributed to the presence of trifluoromethyl groups, which can significantly influence the electronic properties of the molecule (Yan‐Chao Wu et al., 2006).
Anticancer Activity : Certain fluorinated pyrazolo derivatives have shown effective inhibition against cancer cell proliferation. This bioactivity is due to the unique structural features of these compounds, which may interact selectively with biological targets to inhibit cancer cell growth (Ju Liu et al., 2016).
Agrochemical and Pharmaceutical Applications
Nematocidal Activity : Novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives exhibit significant nematocidal activity against plant-parasitic nematodes. These findings suggest the potential of such fluorinated pyrazole carboxamides in developing new agrochemicals for nematode control (Wen Zhao et al., 2017).
Antimicrobial Activity : Fluorinated pyrazolone derivatives synthesized via environmentally benign methods have been evaluated for their antimicrobial activity. The introduction of fluorine atoms into the pyrazolone ring enhances their biological activity, making them potential candidates for antimicrobial drug development (S. Shelke et al., 2007).
Material Science and Organic Synthesis
Organic Light-Emitting Diodes (OLEDs) : Fluorinated pyrazoles have been tested as emitters for OLEDs. The presence of fluorine or trifluoromethyl substituents in pyrazoles can significantly influence their electronic properties, such as HOMO and LUMO levels, making them suitable for use in OLEDs (P. Szlachcic et al., 2017).
Synthetic Utility : Fluorinated pyrazoles serve as key intermediates in organic synthesis, offering routes to various biologically active and structurally diverse compounds. Their synthesis often involves innovative methodologies, including direct trifluoromethylation and cycloaddition reactions, demonstrating the versatility of fluorinated pyrazoles in synthetic chemistry (Y. Ohtsuka et al., 2012).
Propriétés
IUPAC Name |
2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F4N4/c8-1-2-15-4(6(12)13)3-5(14-15)7(9,10)11/h3H,1-2H2,(H3,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHCINSUTMIFGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
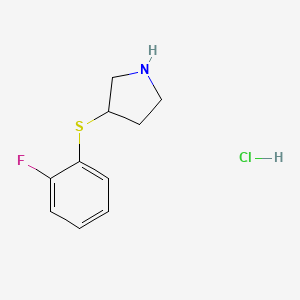

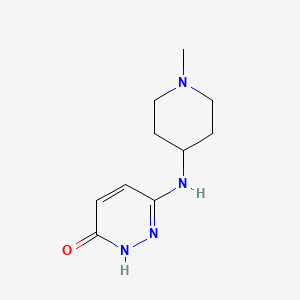
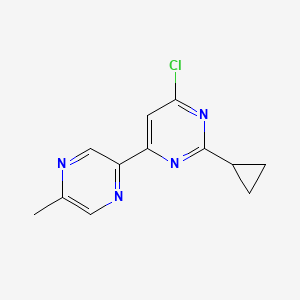


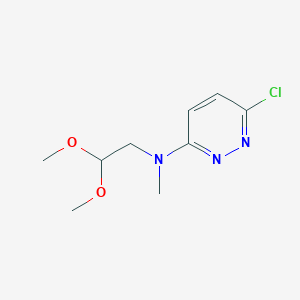


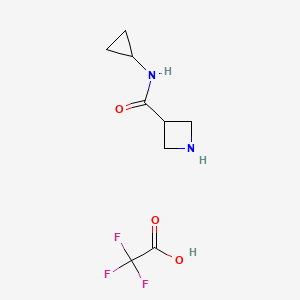
![N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480733.png)

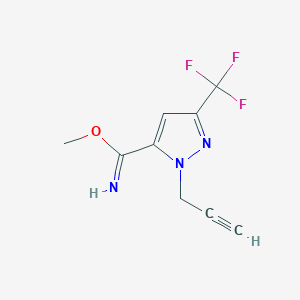
![6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride](/img/structure/B1480738.png)
